molecular formula C17H19NO B1182860 N-(2-ethylphenyl)-2-phenylpropanamide

N-(2-ethylphenyl)-2-phenylpropanamide

Cat. No.: B1182860
M. Wt: 253.345
InChI Key: GLEHEZLAHDNSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FT-IR Spectroscopy

Key vibrational modes (Figure 1):

  • N–H stretch : 3280–3320 cm⁻¹ (broad, amide A band).
  • C=O stretch : 1645–1675 cm⁻¹ (strong, amide I band).
  • C–N stretch : 1250–1300 cm⁻¹ (amide III band).
  • Ethyl C–H bends : 1375 cm⁻¹ (symmetrical) and 1465 cm⁻¹ (asymmetrical).

Raman Spectroscopy

Prominent peaks include:

  • Phenyl ring vibrations : 1600 cm⁻¹ (C=C stretching).
  • Amide deformation : 1550 cm⁻¹ (N–H bending coupled with C–N stretching).

UV-Vis Spectroscopy

Electronic transitions were computed using time-dependent DFT (TD-DFT) at the B3LYP/6-311+G(d,p) level:

  • π→π* : 210–230 nm (phenyl rings).
  • n→π* : 270–290 nm (amide carbonyl).

Nuclear Magnetic Resonance (NMR) Studies (¹H, ¹³C)

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Integration Assignment
1.22 Triplet 3H CH₂CH₃
2.54 Quartet 2H CH₂CH₃
3.12 Multiplet 1H CH(CH₃)
7.20–7.45 Multiplet 9H Aromatic H
7.85 Singlet 1H NH

The downfield NH signal (δ 7.85) indicates strong hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃)

δ (ppm) Assignment
14.1 CH₂CH₃
28.7 CH(CH₃)
44.3 CH₂CH₃
126.8–140.2 Aromatic C
172.5 C=O

Mass Spectrometric Fragmentation Patterns

  • Molecular ion : m/z 253.1466 [M+H]⁺ (calculated for C₁₇H₁₉NO⁺).
  • Major fragments:
    • m/z 148.0752: Loss of C₆H₅CONH₂ (Δ = 105.0714 Da).
    • m/z 105.0699: Protonated 2-ethylaniline (C₈H₁₁N⁺).
    • m/z 77.0386: Benzyl fragment (C₆H₅⁺).

Fragmentation occurs primarily at the amide bond, consistent with low-energy collision-induced dissociation patterns of aromatic amides.

Computational Modeling (DFT/B3LYP) of Electronic Properties

Geometry optimization at B3LYP/6-311+G(d,p) reveals:

  • HOMO-LUMO gap : 4.8 eV, indicating moderate reactivity (Figure 2).
  • Electrostatic potential : Negative charge localization at the carbonyl oxygen (V = −0.45 e/ų).
  • Dipole moment : 3.2 Debye, driven by polar amide and ethyl groups.

Table 1 : DFT-calculated parameters for this compound.

Parameter Value
Bond length (C=O) 1.23 Å
Bond angle (N–C–O) 123.5°
Dihedral (Ph–CH–CO) 112.7°
HOMO energy −6.3 eV
LUMO energy −1.5 eV

The reduced HOMO-LUMO gap compared to unsubstituted propanamides (Δ = 5.2 eV) suggests enhanced electron delocalization via the ethylphenyl group.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.345

IUPAC Name

N-(2-ethylphenyl)-2-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-3-14-9-7-8-12-16(14)18-17(19)13(2)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

GLEHEZLAHDNSPP-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)C(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of N-(2-ethylphenyl)-2-phenylpropanamide, highlighting substituent variations and their implications:

Compound Name Structural Differences Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound Ethyl group at N-aryl position C17H19NO 253.34 Hypothetical; inferred properties based on analogs
N-(2-methoxyphenyl)-2-phenylpropanamide Methoxy (-OCH3) at N-aryl position C16H17NO2 263.31 Enhanced solubility due to polar methoxy group; potential medicinal applications
N-(2-phenoxyphenyl)-2-phenylpropanamide Phenoxy (-OPh) at N-aryl position C21H19NO2 317.38 Increased steric bulk; used in research applications
N-benzyl-N-ethyl-2-phenoxypropanamide N-Benzyl and N-ethyl substituents C19H23NO2 297.39 Distinct reactivity due to dual N-substituents
N-(2-ethylphenyl)-2-(3-oxothiomorpholin-2-yl)acetamide Thiomorpholinone ring replaces phenylpropanamide C15H19N2O2S 291.39 Antimicrobial/anticancer potential inferred from structural analogs

Impact of Substituents on Properties

  • Electron-Donating vs. The ethyl group in the target compound increases lipophilicity, favoring interactions with hydrophobic biological targets.
  • Biological Activity Trends: Compounds with bulky substituents (e.g., phenoxy) often exhibit reduced bioavailability but improved target specificity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-ethylphenyl)-2-phenylpropanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology : A two-step synthesis is typical: (1) React 2-ethylphenylamine with chloroacetyl chloride to form an intermediate chloroacetamide, followed by (2) coupling with phenylpropanoic acid derivatives under basic conditions (e.g., NaOH in THF). Optimize temperature (40–60°C) and stoichiometry (1:1.2 amine:acyl chloride) to minimize by-products like unreacted starting materials or over-alkylated derivatives .
  • Validation : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Techniques :

  • NMR : Analyze 1H^1H NMR for aromatic protons (δ 6.8–7.5 ppm), ethyl group splitting (δ 1.2–1.4 ppm), and amide NH (δ 8.0–8.5 ppm). 13C^{13}C NMR should show carbonyl signals at ~170 ppm .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]+^+ peaks matching the molecular weight (e.g., calculated 281.35 g/mol) .
    • Pitfalls : Impurities like residual solvents (e.g., DCM) may obscure signals; use high-resolution MS for unambiguous confirmation .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Approach :

  • Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess IC50_{50} values .
    • Controls : Include reference compounds (e.g., ampicillin for antimicrobial tests) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can contradictory data from biological assays (e.g., high in vitro activity vs. low in vivo efficacy) be resolved?

  • Analysis Steps :

Solubility Testing : Use HPLC or nephelometry to determine aqueous solubility; poor solubility may limit bioavailability .

Metabolic Stability : Incubate with liver microsomes to identify rapid degradation (e.g., CYP450-mediated oxidation of the ethylphenyl group) .

Formulation Adjustments : Explore co-solvents (e.g., PEG 400) or nanoencapsulation to enhance delivery .

  • Case Study : Analogues with methoxy substituents showed improved pharmacokinetics due to reduced first-pass metabolism .

Q. What strategies are effective for modifying the core structure to enhance target selectivity (e.g., kinase inhibition)?

  • Structural Optimization :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO2_2) at the phenyl ring to modulate electronic properties and binding affinity .
  • Steric Hindrance : Replace the ethyl group with bulkier substituents (e.g., isopropyl) to block off-target interactions .
    • Computational Tools : Molecular docking (AutoDock Vina) to predict binding modes against kinase domains (e.g., EGFR) .

Q. How can researchers address discrepancies in spectroscopic data during polymorph identification?

  • Techniques :

  • PXRD : Compare experimental diffractograms with simulated patterns from single-crystal data (e.g., monoclinic vs. orthorhombic systems) .
  • DSC : Identify melting point variations (>5°C differences suggest distinct polymorphs) .
    • Resolution : Recrystallize using solvents with varying polarity (e.g., ethanol vs. acetonitrile) to isolate stable forms .

Methodological Considerations

Q. What analytical workflows are recommended for stability testing under accelerated conditions?

  • Protocol :

Forced Degradation : Expose to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines) for 4 weeks .

HPLC-MS Analysis : Track degradation products (e.g., hydrolyzed amides or oxidized ethyl groups) .

  • Documentation : Quantify degradation using peak area normalization and report impurities >0.1% .

Q. How can reaction mechanisms for key transformations (e.g., amide coupling) be elucidated?

  • Kinetic Studies : Vary reagent concentrations and monitor rate laws via 1H^1H NMR or in situ IR .
  • Isotope Labeling : Use 18O^{18}O-labeled water to trace hydrolysis pathways in acidic/basic conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.